2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
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Overview
Description
2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiophene-2-carboxylic acid with thioamide under acidic conditions.
Attachment of the Piperazine Moiety: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetamide group.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs with antimicrobial, antiviral, or anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings may play a role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2-thiophenemethanol are structurally similar due to the thiophene ring.
Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(2-pyridyl)piperazine share the piperazine moiety.
Uniqueness
What sets 2-(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities and chemical properties that are not observed in simpler analogs.
Properties
IUPAC Name |
oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2.C2H2O4/c15-13(19)8-17-3-5-18(6-4-17)9-14-16-11(10-21-14)12-2-1-7-20-12;3-1(4)2(5)6/h1-2,7,10H,3-6,8-9H2,(H2,15,19);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNWSQKMMBAQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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